
LY309887
描述
LY309887 是一种有效的抗叶酸化合物,可作为甘氨酰胺核苷酸甲酰转移酶的特异性抑制剂。这种酶对于嘌呤核苷酸的从头合成至关重要,而嘌呤核苷酸是 DNA 和 RNA 合成所必需的。 This compound 在各种临床前研究中已显示出显著的抗肿瘤活性,被认为是第二代抑制剂,与它的前身相比具有更高的效力和功效 .
准备方法
LY309887 的合成涉及多个步骤,从制备甲氨蝶呤的噻吩类似物开始 工业生产方法侧重于优化产量和纯度,通常涉及高效液相色谱法进行纯化 .
化学反应分析
Mechanism of Action: GARFT Inhibition
LY309887 acts as a competitive inhibitor of GARFT, a critical enzyme in the de novo purine biosynthesis pathway. By binding to GARFT with a dissociation constant () of 2 nM, it blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This inhibition disrupts purine nucleotide synthesis, leading to cellular ATP depletion .
Key Reaction:
This compound competitively inhibits this step by mimicking the folate substrate.
Metabolic Processing and Polyglutamation
Unlike earlier antifolates, this compound shows reduced affinity for folypolyglutamate synthetase (FPGS), limiting its polyglutamation. This property minimizes intracellular retention but maintains efficacy due to its high GARFT affinity .
Cytotoxic Effects and Predictive Biomarkers
A linear relationship exists between ATP depletion and growth inhibition across six cell lines (). ATP levels <1 mM predict cytotoxicity, with resistant cell lines (e.g., A549) showing higher values (36–55 nM) .
Table 2: Cell Line Sensitivity to this compound
Cell Line | Growth Inhibition (nM) | ATP Depletion (24 h) |
---|---|---|
CCRF-CEM | 5.6 | 0.8 mM |
MCF7 | 7.2 | 0.9 mM |
A549 | 55 | 2.3 mM |
Clinical Implications and Limitations
While this compound demonstrates superior tumor growth inhibition compared to lometrexol, its clinical use is constrained by delayed toxicity observed in trials, likely due to off-target effects on non-malignant cells with high FPGS activity .
科学研究应用
LY309887 在科学研究中具有广泛的应用,包括:
化学: 用作研究酶抑制和反应机理的模型化合物。
生物学: 研究其对细胞过程的影响,特别是在癌细胞中。
医学: 由于其抑制嘌呤核苷酸合成的能力,探索作为治疗癌症的潜在治疗剂。
作用机制
LY309887 通过抑制甘氨酰胺核苷酸甲酰转移酶发挥作用,导致嘌呤核苷酸耗竭。这种抑制会破坏 DNA 和 RNA 的合成,导致细胞生长抑制和细胞毒性。 该化合物靶向依赖叶酸的酶途径,该途径对于核苷酸合成至关重要 .
相似化合物的比较
LY309887 通常与其他甘氨酰胺核苷酸甲酰转移酶抑制剂(如甲氨蝶呤)进行比较。虽然这两种化合物都抑制相同的酶,但 this compound 效力更高,安全性也更好。类似的化合物包括:
甲氨蝶呤: 一种第一代抑制剂,效力较低。
甲氨蝶呤: 另一种抗叶酸,具有更广泛的靶标范围,但特异性不同。
培美曲塞: 一种多靶点抗叶酸,在癌症治疗中得到应用
This compound 因其更高的效力和特异性而脱颖而出,使其在研究和治疗方面都成为一种有价值的化合物。
生物活性
LY309887 is a potent antifolate compound that acts as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. This compound has garnered attention due to its broad spectrum of antitumor activity and its potential therapeutic applications in various cancers. This article delves into the biological activity of this compound, examining its mechanisms, pharmacokinetics, and efficacy in preclinical studies and clinical trials.
This compound functions primarily by inhibiting GARFT, which is essential for the synthesis of purines. By blocking this enzyme, this compound leads to a depletion of purine nucleotides, ultimately causing cellular ATP depletion. This depletion is associated with growth inhibition in human tumor cell lines, suggesting a direct correlation between ATP levels and cell viability.
Key Findings:
- Inhibition of Purine Synthesis : this compound disrupts both de novo and salvage pathways for purine biosynthesis .
- Cellular ATP Depletion : Studies indicate that ATP depletion can predict growth inhibition in tumor cells treated with this compound .
Efficacy in Tumor Cell Lines
The efficacy of this compound has been evaluated across various human tumor cell lines. In a study involving six different cell lines, two classes were identified based on their sensitivity to this compound:
Cell Line | Sensitivity Class | IC50 (nM) |
---|---|---|
CCRF-CEM | Sensitive | 5.6 |
MCF7 | Sensitive | 8.1 |
GC3 | Sensitive | 5.6 |
COR-L23 | Resistant | 36 |
T-47D | Resistant | 55 |
A549 | Resistant | 55 |
The sensitive cell lines (CCRF-CEM, MCF7, GC3) showed significant growth inhibition at lower concentrations compared to the resistant lines (COR-L23, T-47D, A549) which required higher concentrations for similar effects .
Pharmacokinetics
A significant aspect of this compound's biological activity is its pharmacokinetics. A sensitive radioimmunoassay (RIA) was developed to measure serum concentrations of this compound, which demonstrated that the compound declines in a multiexponential manner with a prolonged terminal elimination phase. The pharmacokinetic profile is crucial for understanding dosing regimens in clinical settings.
Key Pharmacokinetic Insights:
- Sensitivity : The RIA could detect concentrations as low as 0.5 ng/ml in serum .
- Elimination : Serum concentrations decline rapidly within the first 24 to 36 hours post-administration .
Preclinical Studies
Preclinical studies have shown promising results regarding the use of this compound in various models:
- Murine Models : In murine collagen-induced arthritis (CIA) models, treatment with this compound resulted in suppressed clinical symptoms and reduced inflammation markers compared to control groups .
- Xenograft Tumors : this compound has demonstrated activity against a range of murine and human xenograft tumors, indicating its potential effectiveness across different cancer types .
Clinical Trials
A Phase I clinical trial was conducted to evaluate the safety and pharmacokinetics of this compound in humans. The trial confirmed that the compound is well-tolerated at low doses and maintains a favorable safety profile when used alongside oral folic acid supplementation .
属性
IUPAC Name |
(2S)-2-[[5-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O6S/c20-19-23-15-11(16(27)24-19)7-9(8-21-15)1-2-10-3-5-13(31-10)17(28)22-12(18(29)30)4-6-14(25)26/h3,5,9,12H,1-2,4,6-8H2,(H,22,28)(H,25,26)(H,29,30)(H4,20,21,23,24,27)/t9-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCXGHHHNACOGE-SKDRFNHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127228-54-0 | |
Record name | LY-309887 free acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127228540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-309887 FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA350X0B4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。